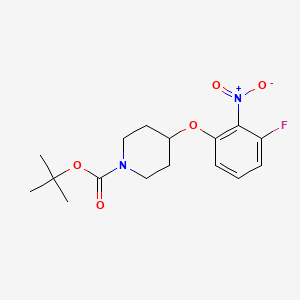

tert-Butyl 4-(3-fluoro-2-nitrophenoxy)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(3-fluoro-2-nitrophenoxy)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21FN2O5/c1-16(2,3)24-15(20)18-9-7-11(8-10-18)23-13-6-4-5-12(17)14(13)19(21)22/h4-6,11H,7-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZXYSBROMBQWNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OC2=C(C(=CC=C2)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21FN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401130806 | |

| Record name | 1-Piperidinecarboxylic acid, 4-(3-fluoro-2-nitrophenoxy)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401130806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286274-62-1 | |

| Record name | 1-Piperidinecarboxylic acid, 4-(3-fluoro-2-nitrophenoxy)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1286274-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, 4-(3-fluoro-2-nitrophenoxy)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401130806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(3-fluoro-2-nitrophenoxy)piperidine-1-carboxylate typically involves the following steps:

Formation of the piperidine ring: The piperidine ring can be synthesized through a series of cyclization reactions starting from appropriate amine precursors.

Introduction of the fluoro-nitrophenoxy group: This step involves the nucleophilic aromatic substitution of a nitro-fluorobenzene derivative with a piperidine intermediate.

Esterification: The final step involves the esterification of the piperidine derivative with tert-butyl chloroformate under basic conditions to form the desired carboxylate ester.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The nitro group in the compound can undergo reduction to form an amino derivative.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Reduction: Formation of the corresponding amino derivative.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: : This compound can be used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals. Biology : It may be used in the study of biological pathways and interactions due to its structural features. Medicine Industry : Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-fluoro-2-nitrophenoxy)piperidine-1-carboxylate would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The fluoro and nitro groups could play a role in binding interactions, while the piperidine ring provides structural stability.

Comparison with Similar Compounds

Structural Variations and Electronic Effects

The following table summarizes key structural analogs and their distinguishing features:

Physicochemical Properties

- Stability : Boc-protected derivatives generally exhibit improved stability under basic conditions, though nitro groups may necessitate low-temperature storage to prevent decomposition .

Biological Activity

tert-Butyl 4-(3-fluoro-2-nitrophenoxy)piperidine-1-carboxylate is a synthetic organic compound notable for its complex structure and potential biological activities. The compound features a piperidine ring, a tert-butyl group, and a fluoro-nitrophenoxy moiety, which contribute to its unique properties and applications in medicinal chemistry.

Chemical Structure

The molecular formula of this compound is . Its structural composition includes:

- Piperidine Ring : A six-membered ring containing one nitrogen atom.

- tert-Butyl Group : A branched alkyl group that enhances lipophilicity.

- Fluoro-Nitrophenoxy Moiety : A functional group that may influence biological interactions.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Piperidine Ring : Achieved through cyclization reactions.

- Introduction of the tert-butyl Group : Usually involves alkylation reactions using tert-butyl halides.

- Attachment of the Fluoro-Nitrophenoxy Moiety : Accomplished via nucleophilic substitution reactions.

- Formation of the Carboxylate Ester : Involves esterification reactions with carboxylic acids or derivatives.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The fluoro-nitrophenoxy moiety is believed to play a crucial role in these interactions, potentially leading to the inhibition or modulation of target molecules, which may result in effects such as cell death or growth inhibition.

Pharmacological Properties

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Antiviral Activity : Some derivatives have shown efficacy against viruses like HIV and Tobacco Mosaic Virus (TMV) with reported EC50 values indicating effective concentrations for antiviral action .

- Anticancer Potential : The compound's structure suggests it may serve as an intermediate in synthesizing biologically active agents, including those targeting cancer pathways.

Comparative Analysis

The biological activity of this compound can be compared with related compounds:

| Compound Name | Biological Activity | EC50 Value | Notes |

|---|---|---|---|

| Compound A | Antiviral | 3.98 μM | High therapeutic index |

| Compound B | Anticancer | 32.2 μM | Effective against NS5B RNA polymerase |

| This compound | Potentially antiviral and anticancer | TBD | Unique substitution pattern |

Case Study 1: Antiviral Activity

A study demonstrated that similar compounds exhibited significant antiviral activity against HIV, with an EC50 value as low as 3.98 μM, indicating strong potential for development into therapeutic agents . The presence of the fluoro-nitrophenoxy moiety appears to enhance this activity.

Case Study 2: Anticancer Applications

Research has indicated that derivatives related to this compound show promise in cancer treatment by inhibiting key enzymes involved in tumor growth. For instance, compounds with similar structural features have been effective against NS5B RNA polymerase, critical in viral replication and cancer cell proliferation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.